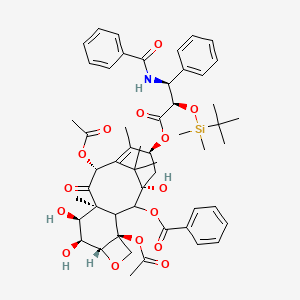
16a-Hydroxyestrone 16-b-D-glucuronide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of estriol 16-glucuronide, closely related to 16α-Hydroxyestrone 16-β-D-glucuronide, involves controlled stereospecific alkaline hydrolysis of 2,4,16α-tribromoestrone and selective glucuronidation of its hydrolysed product. This novel synthesis approach highlights the intricate steps required to produce such metabolites in a laboratory setting, emphasizing the importance of specific chemical reactions to achieve the desired glucuronide conjugates (Numazawa et al., 1981).
Molecular Structure Analysis
16α-Hydroxyestrone and its derivatives, including 16α-Hydroxyestrone 16-β-D-glucuronide, exhibit complex molecular structures that allow for specific interactions within biological systems. The formation of stable adducts with nuclear components, as seen in the interaction of 16α-Hydroxyestrone with 2-methoxyethylamine through the Heyns rearrangement, highlights the significance of molecular structure in determining the biological activities and interactions of these estrogen metabolites (Miyairi et al., 1991).
Chemical Reactions and Properties
The glucuronidation of 16α-Hydroxyestrone, a key reaction in forming 16α-Hydroxyestrone 16-β-D-glucuronide, involves specific enzymes such as UGT1A10 and UGT2B7. This enzymatic process not only showcases the chemical reactivity of 16α-Hydroxyestrone but also its metabolic significance in the formation of glucuronide conjugates, critical for estrogen metabolism and excretion (Kallionpää et al., 2015).
Physical Properties Analysis
Understanding the physical properties of 16α-Hydroxyestrone 16-β-D-glucuronide involves examining its solubility, melting point, and other characteristics that influence its behavior in biological systems. While specific studies on these physical properties are not directly available, the methodologies used for its synthesis and analysis, such as radioimmunoassay, provide indirect insights into its physical attributes, including stability and reactivity in biological and chemical assays (Naganuma et al., 1989).
Chemical Properties Analysis
The chemical properties of 16α-Hydroxyestrone 16-β-D-glucuronide, including its reactivity, stability, and interactions with biomolecules, are crucial for its biological functions. Studies exploring the formation of covalent adducts between 16α-Hydroxyestrone and proteins shed light on the chemical behavior of this metabolite, suggesting mechanisms through which it may influence pathological conditions or exert its physiological roles (Bucala & Cerami, 1983).
Applications De Recherche Scientifique
Measurement and Analysis in Urinary Excretion
A study by Naganuma et al. (1989) developed a radioimmunoassay for quantifying 16α-hydroxyestrone, including its free and glucuronidated forms, in urine. This assay provided insights into the urinary excretion of 16α-hydroxyestrone in different groups, like normal men and premenopausal and postmenopausal women. The findings highlighted the significance of 16α-hydroxyestrone as a quantitatively important urinary estrogen, suggesting its potential in assessing estrogen metabolism more accurately (Naganuma et al., 1989).
Role in Glucuronidation and Enzymatic Activity
Kallionpää et al. (2015) researched the glucuronidation of 16α-hydroxyestrone by human UDP-glucuronosyltransferase (UGT) enzymes. They discovered that UGT1A10 and UGT2B7 play key roles in this process. The study expanded our understanding of estrogen metabolism and its interactions with human UGT enzymes, especially regarding the glucuronidation process of 16α-hydroxyestrone (Kallionpää et al., 2015).
Metabolism Studies in Animal Models
Research on the metabolism of estrone in rats by Keith and Williams (1970) found that 2-hydroxyestrone “glucuronide” is a major urinary metabolite of radioactive estrone. This study provides a basis for understanding the metabolic pathways of estrogens and their glucuronides in animal models, contributing to the broader knowledge of estrogen metabolism (Keith & Williams, 1970).
Safety And Hazards
The safety data sheet for 16a-Hydroxyestrone 16-b-D-glucuronide advises against dust formation and breathing mist, gas, or vapours4. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn4. Adequate ventilation is necessary, and all sources of ignition should be removed4.
Orientations Futures
16a-Hydroxyestrone 16-b-D-glucuronide is predominantly used as a biomarker in breast cancer research1. It is also utilized in studying estrogen metabolism patterns1. As our understanding of its role in these areas continues to grow, it is likely that this compound will continue to be a significant focus of future research.
Please note that this analysis is based on the information available from the web search results and may not include all aspects of the compound. For a more comprehensive understanding, further research and review of scientific literature are recommended.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYJQBHANCHTOW-OWYKRJLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16alpha-Hydroxyestrone 16-beta-D-Glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



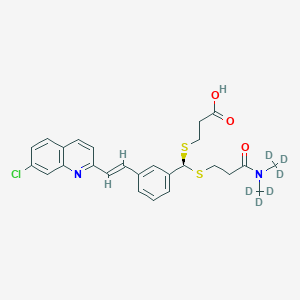

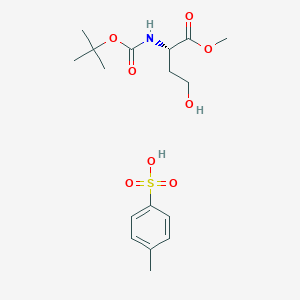
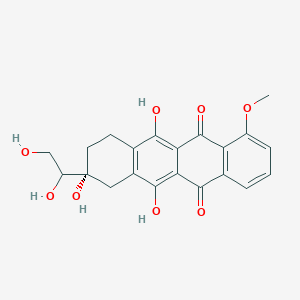

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
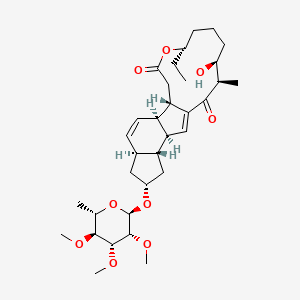
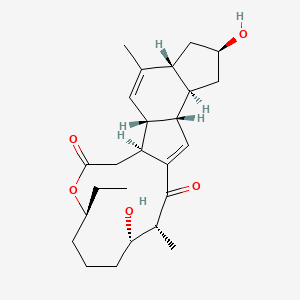
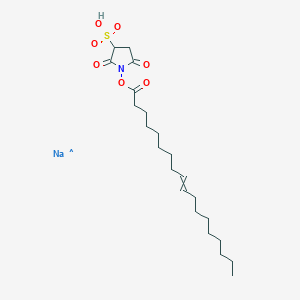
![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

